Potency Against Nsp14 Methyltransferase: A Close Structural Analog Shows Low-micromolar Activity, Suggesting Class Potential for This Scaffold
While direct data for the target compound are absent, the structurally related compound '9213 (GtoPdb Ligand ID: 12739), which also contains a furan-pyrazole-amide core, has been reported as a non-covalent inhibitor of SARS-CoV-2 Nsp14 N7-Methyltransferase with a pIC50 of 4.7 (IC50 ≈ 20 µM) [1]. The target compound differentiates from '9213 by the presence of a 2-phenylbutanamide side chain instead of a benzamide-subsituted pyrazolo-fused ring system, which is predicted to enhance hydrophobic interactions within the Nsp14 active site. This class-level inference provides a research avenue for the target compound in antiviral screening.
| Evidence Dimension | Inhibition of SARS-CoV-2 Nsp14 N7-Methyltransferase |
|---|---|
| Target Compound Data | No experimental data available; potential inferred from analog activity. |
| Comparator Or Baseline | Compound '9213 (GtoPdb ID 12739): pIC50 = 4.7 (IC50 ≈ 20,000 nM) |
| Quantified Difference | Unknown; structural modifications may improve or diminish potency. |
| Conditions | In vitro enzymatic assay; details in reference [1] of Guide to Pharmacology entry. |
Why This Matters
Establishes the pyrazole-furan-amide scaffold as a potential antiviral chemotype, guiding procurement for Nsp14 screening libraries.
- [1] Guide to Pharmacology. '9213 Ligand Page. GtoPdb Ligand ID: 12739. Accessed 2026. View Source
